5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid
CAS No.: 1174323-38-6
Cat. No.: VC2847030
Molecular Formula: C7H6F2N2O3
Molecular Weight: 204.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174323-38-6 |
|---|---|
| Molecular Formula | C7H6F2N2O3 |
| Molecular Weight | 204.13 g/mol |
| IUPAC Name | 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) |
| Standard InChI Key | PBJZKVWVDFJTRA-UHFFFAOYSA-N |
| SMILES | C1=C(N=CC(=N1)OCC(F)F)C(=O)O |
| Canonical SMILES | C1=C(N=CC(=N1)OCC(F)F)C(=O)O |
Introduction
Chemical Identity and Structure
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is characterized by a pyrazine ring substituted with a carboxylic acid group at the 2-position and a 2,2-difluoroethoxy group at the 5-position. The compound features a six-membered aromatic heterocycle containing two nitrogen atoms (pyrazine), with functional groups that contribute to its chemical reactivity and potential biological activities .
Basic Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 1174323-38-6 |
| Molecular Formula | C₇H₆F₂N₂O₃ |
| Molecular Weight | 204.13 g/mol |
| SMILES Notation | c1c(ncc(n1)OCC(F)F)C(=O)O |
| InChI | InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) |
| InChIKey | PBJZKVWVDFJTRA-UHFFFAOYSA-N |
The structure consists of a pyrazine core with a carboxylic acid substituent positioned at C-2 and a 2,2-difluoroethoxy group at the C-5 position. The presence of the difluoroethoxy group is particularly significant as fluorine atoms can substantially alter the electronic properties, lipophilicity, and metabolic stability of compounds .
Physical and Chemical Properties
Understanding the physicochemical properties of 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid is crucial for assessing its potential applications and handling requirements. The compound displays properties characteristic of heterocyclic carboxylic acids, with additional influences from the difluoroethoxy substituent.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Flash Point | 146.6±27.9 °C |
| Boiling Point | 318.8±42.0 °C at 760 mmHg |
| Polarizability | 16.2±0.5 10⁻²⁴cm³ |
| Density | 1.5±0.1 g/cm³ |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Chemical Reactivity
As a carboxylic acid derivative, 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid can participate in various chemical reactions typical of carboxylic acids, including:
-
Esterification reactions with alcohols
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Amide formation with amines
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Reduction to corresponding alcohols
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Salt formation with bases
The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to nucleophilic attack, particularly at positions 3 and 6. The difluoroethoxy group influences the electronic distribution in the molecule and may affect reactivity patterns .
Related Compounds and Derivatives
Several compounds structurally related to 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid have been reported in the literature, providing context for understanding its potential properties and applications.
3-Amino-5-(2,2-difluoroethoxy)pyrazine-2-carboxylic Acid
This derivative features an additional amino group at the 3-position of the pyrazine ring. The amino group introduces additional hydrogen bonding capabilities and may alter the compound's physicochemical properties and biological activities .
5-(Difluoromethyl)pyrazine-2-carboxylic Acid
This related compound contains a difluoromethyl group directly attached to the pyrazine ring at the 5-position, rather than a difluoroethoxy group. This structural difference results in altered electronic and steric properties, potentially affecting binding interactions with biological targets .
5-(2,2-Difluoroethoxy)pyridine Derivatives
Pyridine analogs with similar substitution patterns have been investigated, such as 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid. These compounds feature a pyridine ring instead of pyrazine but maintain similar substituent patterns .
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